molecular formula C10H16O3 B182229 Ethyl 1-methyl-4-oxocyclohexanecarboxylate CAS No. 147905-77-9

Ethyl 1-methyl-4-oxocyclohexanecarboxylate

Cat. No. B182229
Key on ui cas rn: 147905-77-9
M. Wt: 184.23 g/mol
InChI Key: GYDKHYAZKCAMAS-UHFFFAOYSA-N
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Patent
US08609675B2

Procedure details

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (Int-18b, 2.09 g, 9.17 mmol) was dissolved in acetonitrile (100 mL) and water (50 mL). Ammonium cerium nitrate (503 mg, 0.92 mmol) in water (50 mL) was added and the resulting mixture was heated up to 70° C. and stirred for 1 h. After being cooled down to room temperature, water (100 mL) was added and the mixture was extracted with ether (100 mL×3). The combined organics were washed with water, brine and dried. After concentration, the residue was purified on a column (silica gel, 0-30% ethyl acetate in hexane) which gave ethyl 1-methyl-4-oxocyclohexanecarboxylate (Int-18c) (1.72 g) as an oil.
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Ammonium cerium nitrate
Quantity
503 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:11][CH2:10][C:5]2(OCC[O:6]2)[CH2:4][CH2:3]1.[N+]([O-])([O-])=O.[Ce].[NH4+]>C(#N)C.O>[CH3:1][C:2]1([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:3][CH2:4][C:5](=[O:6])[CH2:10][CH2:11]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.09 g
Type
reactant
Smiles
CC1(CCC2(OCCO2)CC1)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Ammonium cerium nitrate
Quantity
503 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (100 mL×3)
WASH
Type
WASH
Details
The combined organics were washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified on a column (silica gel, 0-30% ethyl acetate in hexane) which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CCC(CC1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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